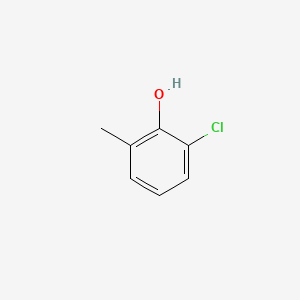

2-Chloro-6-methylphenol

Overview

Description

2-Chloro-6-methylphenol is an organic compound with the chemical formula C7H7ClO. It is also known as 6-chloro-o-cresol. This compound is characterized by the presence of a chlorine atom and a methyl group attached to a phenol ring. It appears as a white crystalline solid or a colorless to pale yellow liquid with a distinctive aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-methylphenol can be synthesized through various methods, including nucleophilic aromatic substitution. One common method involves the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to less oxidized forms, such as 2-chloro-6-methylcyclohexanol.

Substitution: It readily undergoes nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Applications Overview

Dyes and Pigments

2-Chloro-6-methylphenol is crucial in the production of various dyes, particularly azo dyes. These dyes are known for their vibrant colors and are extensively used in the textile industry due to their excellent colorfastness properties. The compound's role as an intermediate allows for the synthesis of a wide range of colors suitable for different applications.

Pharmaceuticals

In pharmaceuticals, this compound is involved in the development of drugs that target specific biological pathways. Its chemical structure allows it to be modified to create compounds with desired therapeutic effects. Research indicates its potential use in formulations requiring antimicrobial activity or other specific biological interactions.

Antimicrobial Agents

The compound demonstrates significant antimicrobial activity, which is beneficial for healthcare products such as disinfectants and preservatives. Its incorporation into formulations helps prevent bacterial growth, thereby enhancing product safety and efficacy.

Polymer Additives

This compound serves as an effective stabilizer in various polymer formulations. It improves the durability and performance of plastics and coatings, which is essential for manufacturing processes that demand high-quality materials.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other substances. Its ability to form complexes with various analytes makes it valuable for quality control and environmental monitoring applications.

Case Study 1: Dyes Production

A study conducted on the synthesis of azo dyes demonstrated that incorporating this compound significantly improved color stability and intensity compared to traditional intermediates. The research highlighted its effectiveness in producing high-performance dyes suitable for industrial applications.

Case Study 2: Antimicrobial Formulations

Research evaluating the antimicrobial properties of this compound revealed its efficacy against a range of bacterial strains. Formulations containing this compound showed reduced microbial load over time, indicating its potential as a preservative in personal care products.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylphenol involves its interaction with cellular components, leading to antimicrobial effects. It disrupts the cell membrane integrity of microorganisms, causing leakage of cellular contents and ultimately cell death. The compound may also interfere with enzymatic activities within the microbial cells, further contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4-methylphenol: Similar structure but with the chlorine atom at the 4-position.

4-Chloro-2-methylphenol: Chlorine and methyl groups are positioned differently on the phenol ring.

2,4-Dichlorophenol: Contains two chlorine atoms on the phenol ring.

Uniqueness

2-Chloro-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position of the chlorine and methyl groups influences its reactivity and interactions with other molecules, making it valuable in various applications .

Biological Activity

2-Chloro-6-methylphenol (CMP) is an organic compound with the molecular formula C7H7ClO, known for its diverse biological activities and applications in various fields such as pharmaceuticals and agriculture. This article provides a comprehensive overview of its biological activity, including toxicological profiles, potential therapeutic uses, and relevant research findings.

- Molecular Weight : 142.58 g/mol

- CAS Number : 87-64-9

- Structure : CMP features a chlorinated phenolic structure, which is crucial for its biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial, antifungal, and potential anticancer properties. Its functionality stems from its ability to interact with biological membranes and cellular components.

Antimicrobial Activity

CMP has demonstrated significant antimicrobial properties against various bacterial strains. A study indicated that CMP could inhibit the growth of certain pathogens, making it a candidate for use in antiseptic formulations. The Minimum Inhibitory Concentration (MIC) values for different bacteria are summarized in Table 1.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Toxicological Profile

The toxicological assessment of CMP reveals important safety considerations. In a study involving TNO-Wistar rats, the compound was administered at varying doses to evaluate its acute toxicity. The results are shown in Table 2.

| Dose (mg/kg bw) | Observed Effects | LD50 (mg/kg bw) |

|---|---|---|

| 501 | Apathy, yellow-orange urine | |

| 1250 | Staggering behavior | |

| 1990 | Severe respiratory distress | 1360 (1210 – 1540) |

The LD50 value indicates moderate toxicity; hence, caution is necessary when handling CMP in laboratory or industrial settings.

Pharmaceutical Applications

Recent research has explored the potential of CMP derivatives in drug development. For instance, a novel compound derived from CMP showed dual antiseizure and analgesic activity, suggesting that CMP could serve as a scaffold for developing new therapeutic agents targeting neuropathic pain conditions .

Agricultural Uses

CMP is also utilized in agricultural settings as a pesticide component due to its antifungal properties. Studies have shown that it effectively controls fungal pathogens affecting crops, thereby enhancing agricultural productivity.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting 2-Chloro-6-methylphenol in complex biological matrices like wine?

Gas chromatography-mass spectrometry coupled with olfactory detection (GC-MS/O) is the gold standard for identifying this compound in complex matrices. This method separates volatile compounds via GC, identifies them via mass spectrometry, and correlates chromatographic peaks with sensory descriptors using human sniffing ports. Challenges include matrix interference from phenolic compounds in wine, which can be mitigated by solvent extraction (e.g., dichloromethane) and concentration steps. Validation requires spiked recovery experiments and comparison with certified reference materials .

Q. How can researchers ensure accurate quantification of this compound in environmental samples?

Use internal standards (e.g., deuterated analogs) to correct for extraction inefficiencies and matrix effects. Calibration curves should span expected concentration ranges (e.g., 0.1–100 µg/L). Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is effective for aqueous samples. Quantify via HPLC-UV or GC-MS with selected ion monitoring (SIM) for improved sensitivity. Cross-validation with NMR or high-resolution mass spectrometry (HRMS) ensures accuracy .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work under a fume hood to avoid inhalation of vapors or aerosols. Store in airtight containers at room temperature, away from oxidizers. Dispose of waste via halogenated organic waste streams. Monitor for symptoms of acute toxicity (e.g., respiratory irritation) and follow OSHA guidelines for chlorophenol handling .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites. Solvent effects can be simulated using the polarizable continuum model (PCM). For reaction pathways, transition state analysis with Gaussian or ORCA software identifies activation energies. These methods help predict degradation pathways (e.g., hydrolysis or microbial breakdown) and interactions with biomolecules .

Q. What strategies resolve contradictions in data on the microbial origin of this compound in fermented beverages?

Discrepancies may arise from strain-specific microbial metabolism or environmental factors. To address this:

- Conduct controlled fermentations with isolated yeast/bacterial strains (e.g., Saccharomyces cerevisiae or Lactobacillus spp.).

- Use stable isotope labeling to trace chlorophenol biosynthesis pathways.

- Perform meta-transcriptomics to identify active microbial genes during taint formation .

Q. How do crystallographic techniques determine the structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines molecular geometry, bond lengths, and angles. Data collection requires high-resolution (<1.0 Å) crystals grown via slow evaporation. ORTEP-3 visualizes thermal ellipsoids and disorder. Challenges include crystal twinning, which can be resolved using the TWINLAW command in SHELX .

Q. What methodologies validate the purity of synthesized this compound?

- HPLC-PDA : Purity >98% confirmed using a C18 column (mobile phase: acetonitrile/water, 70:30).

- NMR : Compare H and C spectra with literature data (e.g., δ 6.8–7.2 ppm for aromatic protons).

- HRMS : Exact mass (e.g., [M+H] = 143.0004 Da) confirms molecular formula.

- Melting Point : Sharp mp ~45–47°C indicates homogeneity .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicological data for this compound?

Conflicting toxicity results may stem from differing experimental models (e.g., in vitro vs. in vivo). Mitigation strategies:

- Conduct dose-response studies across multiple species (e.g., zebrafish, rodents).

- Use OECD guidelines for acute/chronic toxicity testing.

- Apply quantitative structure-activity relationship (QSAR) models to predict endpoints like LC50 or EC50. Cross-reference with ATSDR’s Toxicological Profile for chlorophenols .

Q. Methodological Tables

| Computational Parameters for DFT | B3LYP/6-31G* | PCM Solvent Model |

|---|---|---|

| HOMO-LUMO Gap | 5.2 eV | Water: 4.8 eV |

| Bond Length (C-Cl) | 1.74 Å | 1.73 Å |

Properties

IUPAC Name |

2-chloro-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNZJHFXFVLXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075362 | |

| Record name | 6-Chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-64-9 | |

| Record name | 2-Chloro-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cresol, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-6-methylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQL8JA6BSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.